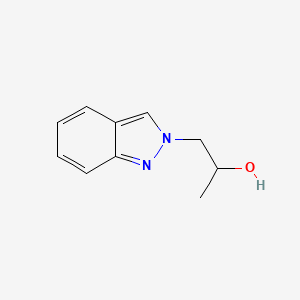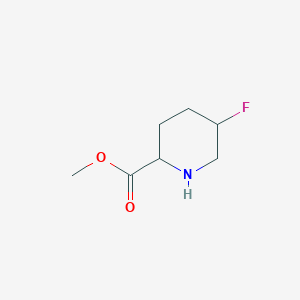
(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride is a chemical compound that features a thiazole ring, an amino group, and a propanol group. Compounds with thiazole rings are often of interest in medicinal chemistry due to their biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the amino and propanol groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Amination: Introduction of the amino group using reagents like ammonia or amines under suitable conditions.
Hydroxylation: Introduction of the propanol group through hydroxylation reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes might be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups may participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound might be used as a catalyst or a ligand in various chemical reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Interaction: Study of interactions with proteins and other biomolecules.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent due to its biological activity.
Diagnostics: Use in diagnostic assays and imaging.
Industry
Material Science: Application in the development of new materials with specific properties.
Agriculture: Potential use in agrochemicals for pest control or plant growth regulation.
Mécanisme D'action
The mechanism of action of (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride would depend on its specific interactions with molecular targets. It might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol: Lacks the dihydrochloride component.
(3R)-3-amino-3-(1,3-thiazol-2-yl)butan-1-ol: Has a butanol group instead of propanol.
(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-2-ol: Hydroxyl group on the second carbon.
Uniqueness
The presence of the dihydrochloride component might confer unique solubility, stability, or reactivity properties compared to similar compounds.
Propriétés
Formule moléculaire |
C6H12Cl2N2OS |
|---|---|
Poids moléculaire |
231.14 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C6H10N2OS.2ClH/c7-5(1-3-9)6-8-2-4-10-6;;/h2,4-5,9H,1,3,7H2;2*1H/t5-;;/m1../s1 |
Clé InChI |
IVZMLYAUGGKXSG-ZJIMSODOSA-N |
SMILES isomérique |
C1=CSC(=N1)[C@@H](CCO)N.Cl.Cl |
SMILES canonique |
C1=CSC(=N1)C(CCO)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


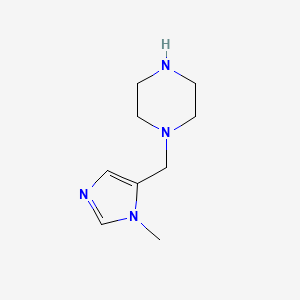
![1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride](/img/structure/B13590413.png)
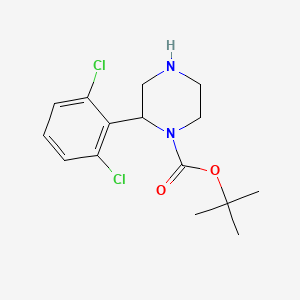
![1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine](/img/structure/B13590434.png)



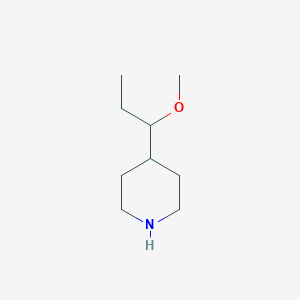
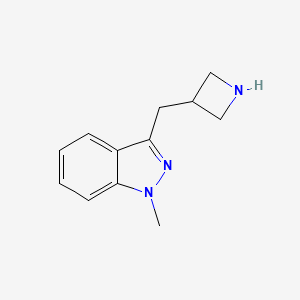
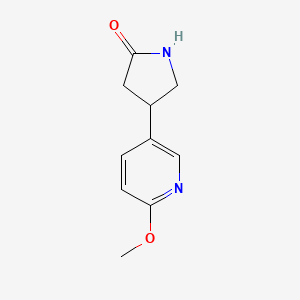
amine](/img/structure/B13590472.png)
